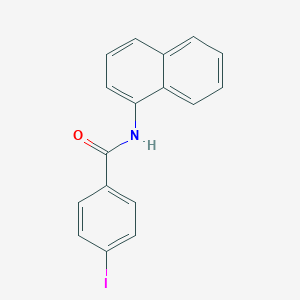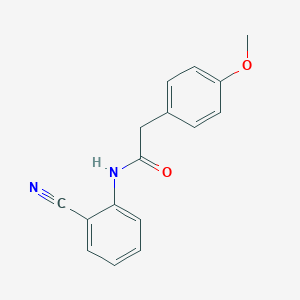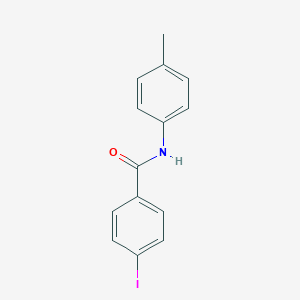![molecular formula C15H14Cl3N3O2 B375415 N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B375415.png)
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of trichloro, methoxy, phenylamino, and nicotinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxy-aniline with trichloroacetaldehyde to form an intermediate, which is then reacted with nicotinic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit certain kinases or proteases, affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- **N-[2,2,2-Trichloro-1-(2-methoxy-phenylamino)-ethyl]-butyramide
- **N-[2,2,2-Trichloro-1-(2-methoxy-phenylamino)-ethyl]-benzamide
- **N-[2,2,2-Trichloro-1-(2-methoxy-phenylamino)-ethyl]-carbamic acid benzyl ester
Uniqueness
N-{2,2,2-TRICHLORO-1-[(2-METHOXYPHENYL)AMINO]ETHYL}PYRIDINE-3-CARBOXAMIDE is unique due to the presence of the nicotinamide group, which imparts specific biological activities and potential therapeutic applications. This distinguishes it from other similar compounds that may lack the nicotinamide moiety and, consequently, exhibit different properties and applications.
Properties
Molecular Formula |
C15H14Cl3N3O2 |
|---|---|
Molecular Weight |
374.6g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O2/c1-23-12-7-3-2-6-11(12)20-14(15(16,17)18)21-13(22)10-5-4-8-19-9-10/h2-9,14,20H,1H3,(H,21,22) |
InChI Key |
FZYHFBDNQVKSGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


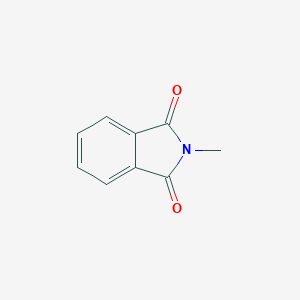
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-phenylacetamide](/img/structure/B375341.png)
![4-Iodo-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B375342.png)
![N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B375343.png)
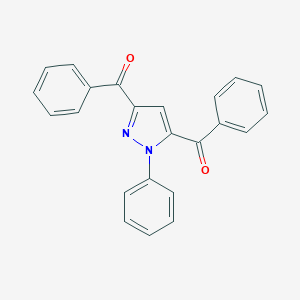
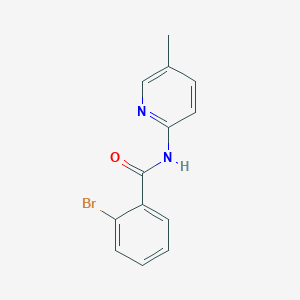
![N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE](/img/structure/B375349.png)

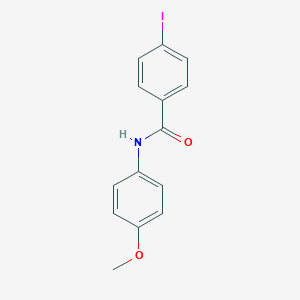

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-phenyl-1,3-thiazol-2-yl)amine](/img/structure/B375353.png)
